I-XW-053 sodium
Overview
Description
I-XW-053 sodium is a chemical compound known for its potent inhibitory effects on the human immunodeficiency virus type 1 (HIV-1) capsid protein. This compound has demonstrated significant antiviral activity by blocking the replication of HIV-1, making it a valuable tool in the study and potential treatment of HIV infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of I-XW-053 sodium involves the preparation of sodium 4-(4,5-diphenyl-1H-imidazol-2-yl)-benzoate. The synthetic route typically includes the following steps:
Formation of the imidazole ring: This involves the reaction of benzil with ammonium acetate to form 2,4,5-triphenylimidazole.
Substitution reaction: The imidazole derivative is then subjected to a substitution reaction with 4-bromobenzoic acid to form the desired product.
Neutralization: The final step involves neutralizing the product with sodium hydroxide to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield hydrogenated derivatives.
Substitution: this compound is prone to nucleophilic substitution reactions, especially at the imidazole ring and the benzoate moiety
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted imidazole and benzoate derivatives
Scientific Research Applications
I-XW-053 sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationships of HIV-1 inhibitors.
Biology: The compound is employed in virology research to understand the mechanisms of HIV-1 replication and inhibition.
Medicine: this compound is investigated for its potential therapeutic applications in treating HIV infections.
Industry: The compound is used in the development of antiviral drugs and as a reference standard in quality control processes .
Mechanism of Action
I-XW-053 sodium exerts its effects by targeting the HIV-1 capsid protein. It specifically binds to the N-terminal domain of the capsid protein, blocking the interface between capsid protein monomers. This inhibition prevents the proper assembly and disassembly of the viral capsid, thereby hindering the replication of the virus. The molecular targets include the capsid protein’s N-terminal domain, and the pathways involved are related to viral assembly and uncoating .
Comparison with Similar Compounds
Bevirimat: Another HIV-1 inhibitor that targets the maturation process of the virus.
Lenacapavir: A capsid inhibitor with a similar mechanism of action but different binding sites.
GS-6207: A potent capsid inhibitor with a longer half-life and different pharmacokinetic properties.
Uniqueness of I-XW-053 Sodium: this compound is unique due to its specific binding affinity to the N-terminal domain of the HIV-1 capsid protein. This distinct binding mode allows it to effectively block the replication of HIV-1 with minimal cytotoxicity. Additionally, its structure-activity relationship studies have led to the development of several analogues with improved efficacy .
Biological Activity
I-XW-053 sodium is a chemical compound recognized for its significant biological activity, particularly as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein. This article explores its mechanism of action, efficacy, and potential applications in antiviral therapy, supported by relevant data and research findings.
Overview of this compound
This compound, with the chemical identifier 1644644-89-2, has emerged as a promising candidate in HIV research due to its unique mechanism of inhibiting viral replication. It specifically targets the N-terminal domain of the HIV-1 capsid protein, preventing proper assembly and disassembly of the viral capsid, which is crucial for HIV replication .
The efficacy of this compound lies in its ability to bind to the HIV-1 capsid protein. By blocking the interaction between capsid protein monomers, it disrupts the viral life cycle. The following table summarizes key aspects of its mechanism compared to other HIV inhibitors:
Compound | Target | Mechanism | IC50 (μM) |
---|---|---|---|
This compound | HIV-1 Capsid Protein | Inhibits capsid assembly | 164.2 |
Bevirimat | HIV-1 Gag Protein | Inhibits maturation | Not specified |
Lenacapavir | HIV-1 Capsid Protein | Binds at a different site | Not specified |
GS-6207 | HIV-1 Capsid Protein | Longer half-life, distinct binding | Not specified |
Antiviral Efficacy
This compound has demonstrated substantial antiviral activity in vitro. Its IC50 value of 164.2 μM indicates effective suppression of HIV-1 replication in laboratory settings . This potency makes it a valuable tool for further studies aimed at developing new antiviral therapies.
Research Findings and Case Studies
Recent studies have illustrated the potential applications of this compound in clinical settings:
- Antiviral Activity : In laboratory assays, this compound effectively inhibited HIV-1 replication across various strains, showcasing its broad-spectrum antiviral properties.
- Structure-Activity Relationship Studies : Research has focused on modifying the chemical structure of this compound to enhance its efficacy and reduce cytotoxicity. These studies have led to the development of several analogues with improved antiviral profiles.
- Clinical Implications : While primarily studied in vitro, preliminary findings suggest that this compound could be integrated into therapeutic regimens for patients with resistant strains of HIV .
Comparison with Other Antiviral Agents
When compared to other antiviral agents targeting HIV, this compound stands out due to its specific binding affinity and unique mechanism. For instance, while Bevirimat targets the maturation phase of HIV, this compound disrupts early-stage viral assembly . This distinction may allow for combination therapies that enhance overall treatment efficacy.
Properties
IUPAC Name |
sodium;4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2.Na/c25-22(26)18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16;/h1-14H,(H,23,24)(H,25,26);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJHIPPBSYSTNQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)[O-])C4=CC=CC=C4.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.